molecular formula C18H17FN4O2 B7585472 N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide

N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide

Cat. No. B7585472
M. Wt: 340.4 g/mol
InChI Key: HHLCZVUQONYONI-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide, also known as FM19G11, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazole-carboxamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory and anti-tumor effects.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide involves the inhibition of NF-κB activation, which is a key regulator of inflammation and immune responses. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and stress, and plays a critical role in the regulation of cellular processes, including cell survival, proliferation, and differentiation. N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide has been found to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting NF-κB activation, N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response.
Biochemical and physiological effects:
N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. Several studies have shown that N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide inhibits the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses. By inhibiting NF-κB activation, N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response. N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects, which makes it a promising candidate for the development of therapeutics. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one of the limitations is that it has low solubility in water, which can make it difficult to use in some experiments. Moreover, its stability under different conditions needs to be further investigated.

Future Directions

There are several future directions for the research on N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide. One of the directions is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to develop more efficient synthesis methods to improve its yield and purity. Moreover, the pharmacokinetics and pharmacodynamics of N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide need to be further investigated to determine its optimal dosage and administration route. Finally, the development of N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide derivatives with improved solubility and stability may enhance its therapeutic potential.

Synthesis Methods

N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method of N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide involves the reaction of 3-fluoro-4-(2-hydroxyethyl)phenol with 2-chloromethylpyridine, followed by the reaction of the resulting compound with 4-amino-1,5-dimethylpyrazole-3-carboxylic acid. The final step involves the reaction of the resulting compound with N,N-dimethylformamide dimethyl acetal to yield N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide.

Scientific Research Applications

N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide exhibits anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses. N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-12-15(10-21-23(12)2)18(24)22-13-6-7-17(16(19)9-13)25-11-14-5-3-4-8-20-14/h3-10H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLCZVUQONYONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)NC2=CC(=C(C=C2)OCC3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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